molecular formula C20H23ClN2O2 B11555502 N'-[(E)-(4-chlorophenyl)methylidene]-2-[2-methyl-5-(propan-2-yl)phenoxy]propanehydrazide

N'-[(E)-(4-chlorophenyl)methylidene]-2-[2-methyl-5-(propan-2-yl)phenoxy]propanehydrazide

Cat. No.: B11555502
M. Wt: 358.9 g/mol
InChI Key: UYJBTSZLBMPJDD-WSDLNYQXSA-N
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Description

N’-[(E)-(4-chlorophenyl)methylidene]-2-[2-methyl-5-(propan-2-yl)phenoxy]propanehydrazide is a synthetic organic compound characterized by its complex molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(4-chlorophenyl)methylidene]-2-[2-methyl-5-(propan-2-yl)phenoxy]propanehydrazide typically involves a multi-step process. One common method includes the condensation reaction between 4-chlorobenzaldehyde and 2-[2-methyl-5-(propan-2-yl)phenoxy]propanehydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(4-chlorophenyl)methylidene]-2-[2-methyl-5-(propan-2-yl)phenoxy]propanehydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N’-[(E)-(4-chlorophenyl)methylidene]-2-[2-methyl-5-(propan-2-yl)phenoxy]propanehydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N’-[(E)-(4-chlorophenyl)methylidene]-2-[2-methyl-5-(propan-2-yl)phenoxy]propanehydrazide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies on its binding affinity and molecular interactions are essential to fully understand its mechanism.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(4-chlorophenyl)methylidene]-2-[2-methyl-5-(propan-2-yl)phenoxy]acetohydrazide
  • N’-[(E)-(4-chlorophenyl)methylidene]-2-[2-methyl-5-(propan-2-yl)phenoxy]butanehydrazide

Uniqueness

N’-[(E)-(4-chlorophenyl)methylidene]-2-[2-methyl-5-(propan-2-yl)phenoxy]propanehydrazide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a chlorophenyl group and a phenoxypropanehydrazide moiety makes it a versatile compound for various applications.

Properties

Molecular Formula

C20H23ClN2O2

Molecular Weight

358.9 g/mol

IUPAC Name

N-[(E)-(4-chlorophenyl)methylideneamino]-2-(2-methyl-5-propan-2-ylphenoxy)propanamide

InChI

InChI=1S/C20H23ClN2O2/c1-13(2)17-8-5-14(3)19(11-17)25-15(4)20(24)23-22-12-16-6-9-18(21)10-7-16/h5-13,15H,1-4H3,(H,23,24)/b22-12+

InChI Key

UYJBTSZLBMPJDD-WSDLNYQXSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)C(C)C)OC(C)C(=O)N/N=C/C2=CC=C(C=C2)Cl

Canonical SMILES

CC1=C(C=C(C=C1)C(C)C)OC(C)C(=O)NN=CC2=CC=C(C=C2)Cl

Origin of Product

United States

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